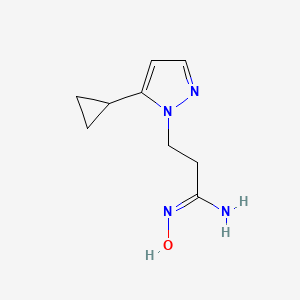

3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide

Description

3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is a pyrazole-based compound featuring a cyclopropyl substituent at the 5-position of the pyrazole ring and an N'-hydroxypropanimidamide side chain.

Properties

IUPAC Name |

3-(5-cyclopropylpyrazol-1-yl)-N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-9(12-14)4-6-13-8(3-5-11-13)7-1-2-7/h3,5,7,14H,1-2,4,6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWGLFUSFFLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NN2CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=NN2CC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with diketones or β-keto esters. The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.

The hydroxypropanimidamide moiety is usually synthesized through the reaction of nitriles with hydroxylamine under acidic or basic conditions. The final step involves coupling the pyrazole intermediate with the hydroxypropanimidamide derivative under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the hydroxypropanimidamide moiety, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole or hydroxypropanimidamide derivatives.

Scientific Research Applications

3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substituents significantly influence physicochemical and pharmacological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Cyclopropyl vs.

- Dimethyl Substituents : The dimethyl analog (CAS 1006336-93-1) has reduced steric bulk, which may enhance solubility but decrease target specificity .

- Chloro/Cyano Derivatives: Chloro and cyano substituents (e.g., 3a) improve crystallinity and stability, as evidenced by higher melting points and yields .

Pharmacological Activity

While direct activity data for the target compound are absent, analogs with hydroxypropanimidamide moieties show promise as dual TRPA1/TRPV1 antagonists (e.g., compound 46 in ). Key comparisons:

- Compound 46: Features a 4-chlorophenyl group and hydroxypropanimidamide, demonstrating high purity (99.01%) and activity against TRP channels.

- Compound 30 : Contains a thiazole core instead of pyrazole, with a trifluoromethyl group. The thiazole ring may enhance metabolic stability but reduce bioavailability compared to pyrazole derivatives .

Table 2: Pharmacological Profile Comparison

Biological Activity

3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyrazole ring, along with a hydroxypropanimidamide moiety. Its molecular formula is with a molecular weight of approximately 197.23 g/mol. The unique structure contributes to its biological activity by allowing interactions with various biological targets.

Research indicates that compounds similar to 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide often exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in glycolysis, which is crucial for cancer cell metabolism. For instance, related compounds demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cells .

- Antimicrobial Activity : Several studies have highlighted the antibacterial properties of pyrazole derivatives. For example, compounds similar to 3-(5-Cyclopropyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide were evaluated against various bacterial strains and exhibited moderate antimicrobial activity, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Biological Activity Data

The following table summarizes key findings related to the biological activity of pyrazole derivatives:

Case Studies

- Cancer Metabolism : A study focused on the inhibition of LDH by pyrazole-based compounds showed that these inhibitors could effectively reduce lactate levels in pancreatic cancer cells, suggesting a potential therapeutic application in metabolic reprogramming of tumors .

- Antimicrobial Efficacy : Research involving the evaluation of various pyrazole derivatives against common pathogens demonstrated that certain compounds exhibited significant antibacterial properties, indicating their potential use as novel antibiotics .

- Inflammation : Pyrazole derivatives have also been investigated for their ability to modulate inflammatory responses. Compounds were shown to inhibit cytokine production in immune cells, which could be beneficial in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.